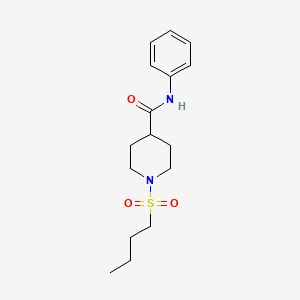![molecular formula C16H17N5OS B5537319 3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds containing thiazol, triazol, and propanamide groups are of significant interest due to their diverse biological activities and potential pharmaceutical applications. The synthesis and study of such compounds can provide valuable insights into their structural characteristics, reactivity, and physical-chemical properties.
Synthesis Analysis
The synthesis of compounds structurally related to “3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide” often involves multistep reactions including condensation, cyclization, and substitution reactions. For example, compounds with triazole and thiazole cores have been synthesized through reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, leading to structures that are inferred through various spectroscopic methods (Ünver et al., 2009).
Molecular Structure Analysis
Structural characterization of similar compounds typically involves a combination of UV–vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography. These techniques allow for a detailed understanding of the molecular geometry, electronic structure, and bonding patterns. DFT calculations may also be used to predict and confirm structural information, as demonstrated by studies on triazolones (Ünver et al., 2009).
Chemical Reactions and Properties
Chemical reactivity of compounds with thiazol and triazol groups can include interactions with nucleophiles and electrophiles, participation in cycloaddition reactions, and potential for forming heterocyclic rings through intramolecular cyclizations. The presence of functional groups such as amides influences the chemical behavior, including acidity/basicity and the ability to form hydrogen bonds.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular architecture. For instance, the planarity of the thiazol-triazol system and substituent effects can affect the compound's crystal packing and solubility characteristics. Spectroscopic studies, as seen in compounds C1 and C7, reveal insights into molecular aggregation affected by solvent and concentration (Matwijczuk et al., 2016).
科学的研究の応用
Synthesis and Biological Evaluation
A series of compounds, including derivatives of thiazole and triazole, have been synthesized and evaluated for their biological activities. These compounds exhibit significant psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties. Their structures were elucidated using spectroscopy and mass spectrometry, revealing specific combinations of activities based on their structural characteristics (Zablotskaya et al., 2013). Another study focused on 4-thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors, highlighting their potential in tissue damage repair and wound healing, with some derivatives showing the ability to inhibit MMP-9 at nanomolar levels (Incerti et al., 2018).
Anticancer Activity
Research into thiazole derivatives has also uncovered their potential as anticancer agents. Various synthesized compounds have been tested for their anticancer activity, with some showing selective cytotoxic effects against cancer cell lines. This includes efforts to correlate the structural features of these compounds with their anticancer efficacy (Dawbaa et al., 2021; Gomha et al., 2017).
Antimicrobial and Corrosion Inhibition
Some studies have demonstrated the antimicrobial activity of thiazole-based compounds against various bacterial and fungal species. Additionally, these compounds have been explored as corrosion inhibitors for metals, highlighting their versatility and potential industrial applications (Tumosienė et al., 2012; Hu et al., 2016).
将来の方向性
特性
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-12-15(23-11-19-12)6-7-16(22)18-8-13-2-4-14(5-3-13)21-10-17-9-20-21/h2-5,9-11H,6-8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQXPVJLQSUJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5537241.png)
![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)
![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)


![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-methoxyphenyl)propanamide hydrochloride](/img/structure/B5537303.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)
![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)
![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)